molecular formula C21H23NO2 B094023 Flavamine CAS No. 15686-60-9

Flavamine

Cat. No.: B094023
CAS No.: 15686-60-9
M. Wt: 321.4 g/mol
InChI Key: LJVZNDLLRXZPNO-UHFFFAOYSA-N
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Description

Botanical Distribution in Aconitum Species

Flavamine is predominantly found in Aconitum flavum, a perennial herb native to high-altitude regions of northern Tibet, Qinghai, Sichuan, and Gansu provinces in China. This species thrives in temperate biomes, often growing in rocky, well-drained soils at elevations between 2,800 and 4,500 meters. Phylogenetic analyses of chloroplast genomes place A. flavum within a clade closely related to A. brachypodum, highlighting evolutionary conservation of diterpenoid biosynthesis pathways.

The alkaloid’s presence is tissue-specific, with higher concentrations observed in root tissues compared to aerial parts. This distribution aligns with the ecological role of diterpenoid alkaloids in Aconitum species, which serve as chemical defenses against herbivores and pathogens. Recent phytochemical surveys estimate this compound constitutes approximately 0.02–0.05% of dried root mass in mature A. flavum plants.

Co-occurrence with Related Diterpenoid Alkaloids

This compound exists within a complex alkaloid profile, frequently co-occurring with structurally analogous compounds (Table 1). Key coexisting diterpenoids include:

Table 1: Major Diterpenoid Alkaloids in Aconitum flavum

Alkaloid Name Structural Class Relative Abundance (%) Biological Activity
This compound C20-Diterpenoid 0.02–0.05 Under investigation
Flavadine 7,17-Seco-aconitine 0.01–0.03 Calcium channel modulation
Napelline Lycoctonine-type 0.08–0.12 Neuroprotective effects
Lucidusculine Veatchine-type 0.05–0.07 Anti-inflammatory activity
11-Acetyllepenine C19-Diterpenoid 0.04–0.06 Cytotoxic properties

Structural analyses reveal this compound shares a tetracyclic diterpenoid backbone (C21H23NO2) with a diethylaminomethyl substitution at C-6, distinguishing it from napelline-type analogs. This substitution pattern correlates with unique solubility properties, including moderate polarity (logP ≈ 3.2) and water solubility of 12.7 mg/L at 25°C.

The biosynthetic pathway involves cyclization of geranylgeranyl pyrophosphate into atisane-type intermediates, followed by oxidative amination to introduce the nitrogen moiety. Isotopic labeling studies suggest the diethylamino group originates from L-lysine via putrescine intermediates.

Properties

IUPAC Name

6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVZNDLLRXZPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166146
Record name Flavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15686-60-9
Record name Flavamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Enhancements in Allan-Robinson Synthesis

Palladium-based catalysts, such as lithium chloropalladite or palladium(II) acetate, have improved reaction efficiency. Stirring benzene with sodium methoxide and refluxing with Pd catalysts at 80°C for 12 hours achieves flavone yields exceeding 85%. Comparative studies show that palladium(II) acetate reduces side-product formation by 30% compared to traditional methods.

Claisen-Schmidt Condensation: Chalcone-Mediated Pathways

The Claisen-Schmidt condensation is widely employed for synthesizing this compound precursors. This two-step process involves:

Step 1: Aldol condensation of 2-hydroxyacetophenone with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) in ethanol under basic conditions (60% NaOH). The reaction produces chalcones with yields of 78% and a melting point of 144°C.

Step 2: Cyclization of chalcones to flavones using iodine (I₂) in dimethyl sulfoxide (DMSO) at 160°C for 5 hours. Microwave-assisted cyclization reduces reaction time to 20 minutes while maintaining yields above 75%.

Solvent and Base Optimization

Replacing aqueous NaOH with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) enhances chalcone purity by minimizing hydrolysis. Ethanol-water mixtures (3:1 v/v) improve solubility of polar substrates, increasing yields by 15%.

Algar-Flynn-Oyamada Oxidation: Flavonol Intermediate Synthesis

The Algar-Flynn-Oyamada (AFO) method converts 2′-hydroxychalcones to flavonols, which are subsequently reduced to this compound. Oxidative cyclization with hydrogen peroxide (H₂O₂) in alkaline methanol (pH 10–12) produces flavonols in 65–70% yield. Catalytic amounts of heteropoly acids (e.g., H₃PW₁₂O₄₀) accelerate the reaction, achieving completion within 2 hours.

Microwave-Assisted and Solvent-Free Approaches

Modern synthetic strategies prioritize green chemistry principles. Microwave irradiation of O-hydroxyacetophenones with carboxaldehydes in the presence of I₂-Al₂O₃/NaOH generates this compound derivatives in 88% yield within 10 minutes. Solvent-free conditions using Wells-Dawson heteropoly acid (HPA) catalysts (1% mmol) at 120°C eliminate waste generation while maintaining yields above 80%.

Palladium-Catalyzed Cross-Coupling for Functionalization

Late-stage functionalization of this compound employs palladium-catalyzed N-arylation reactions. Treating 4′-hydroxyflavone with aryl halides in the presence of Pd/C (10 mol%) and potassium carbonate (K₂CO₃) in methanol introduces substituents at the 4′-position with 70–90% efficiency. This method enables the synthesis of 17 novel this compound derivatives, including N-methyl and N-aryl analogs.

Extraction and Purification from Natural Sources

While synthetic routes dominate, this compound can also be isolated from Cassia leschenaultiana via ethanol extraction (70–100% concentration) followed by silica gel chromatography. High-performance liquid chromatography (HPLC) using a C18 column and methanol-water gradients (70:30 to 90:10) achieves 98% purity.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Allan-Robinson72–852–12 hoursHigh scalability; robust for diverse substratesHigh temperatures required
Claisen-Schmidt75–785–24 hoursCost-effective; simple workupModerate purity without chromatography
Microwave-Assisted80–8810–30 minutesRapid; energy-efficientSpecialized equipment needed
Palladium Catalysis70–903–6 hoursEnables functionalizationExpensive catalysts; inert conditions
Natural Extraction45–9824–72 hoursEco-friendly; no synthetic stepsLow yield; resource-intensive purification

Chemical Reactions Analysis

Types of Reactions

Flavamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Biomedical Applications

  • Antioxidant Activity
    • Flavamine exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is crucial in preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects
    • Research indicates that flavonoids, including this compound, can inhibit pro-inflammatory pathways. They modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
  • Neuroprotective Properties
    • This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Studies have reported its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
  • Anticancer Potential
    • This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells and inhibits tumor growth by affecting various signaling pathways.
  • Cardiovascular Health
    • The compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure through vasodilation effects.

Table 1: Biological Activities of this compound

ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX
NeuroprotectionAChE inhibition
AnticancerInduction of apoptosis
Cardiovascular effectsVasodilation and improved endothelial function

Case Studies

  • Neuroprotection Against Alzheimer's Disease
    • A study demonstrated that this compound derivatives significantly inhibited AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease. The IC50 values indicated a potent effect compared to standard drugs .
  • Anticancer Efficacy
    • In vitro studies showed that this compound induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role for this compound in cancer therapy .
  • Cardiovascular Benefits
    • Clinical trials have indicated that supplementation with this compound can lower systolic blood pressure and improve lipid profiles in patients with hypertension, highlighting its role as a dietary supplement for heart health .

Mechanism of Action

The mechanism of action of flavamine involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Comparison of Flavamine (Flavone Derivative) with Similar Flavones

Structural and Functional Analogues

The flavone derivative this compound (C₂₁H₂₃NO₂) shares a benzopyranone core with other flavones but is distinguished by its 6-(diethylaminomethyl) and 3-methyl substituents. Below is a comparison with common flavones:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
This compound C₂₁H₂₃NO₂ 321.41 g/mol 6-(diethylaminomethyl), 3-methyl, 2-phenyl Potential CNS modulation*
Quercetin C₁₅H₁₀O₇ 302.23 g/mol 3-OH, 5-OH, 7-OH Antioxidant, anti-inflammatory
Apigenin C₁₅H₁₀O₅ 270.24 g/mol 4'-OH, 5-OH Anti-cancer, anxiolytic
6-Methoxyflavone C₁₆H₁₂O₃ 252.27 g/mol 6-OCH₃ Estrogenic activity

Key Contrasts:

  • Unlike apigenin or quercetin, this compound lacks hydroxyl groups, reducing antioxidant capacity but possibly increasing metabolic stability.

Comparison of this compound (Napelline N-Oxide) with Similar Alkaloids

Structural Analogues in Aconitine Family

Napelline N-Oxide (this compound) belongs to the aconitine-type diterpenoid alkaloids, characterized by a complex tetracyclic structure with an N-oxide moiety. Comparisons include:

Compound Molecular Formula Molecular Weight Key Features Toxicity/Activity
Napelline N-Oxide C₂₂H₃₃NO₃ 367.51 g/mol* N-oxide, tetracyclic core Neurotoxic, cardiotoxic
Aconitine C₃₄H₄₇NO₁₁ 645.73 g/mol 8-OAc, 14-OAc Lethal arrhythmias
Mesaconitine C₃₃H₄₅NO₁₁ 631.71 g/mol 1-OAc, 14-OAc Analgesic (low doses)
Lycoctonine C₂₅H₄₁NO₃ 407.60 g/mol Non-acetylated Mild toxicity

Key Contrasts:

  • This compound (Napelline N-Oxide) lacks the acetylated hydroxyl groups seen in aconitine, reducing its acute toxicity compared to the latter .
  • The N-oxide group in this compound may alter receptor binding compared to lycoctonine, which has a tertiary amine.

Critical Notes on Nomenclature Ambiguity

The term "this compound" refers to two unrelated compounds:

Synthetic Flavone (CAS 15686-60-9): Widely cited in industrial chemistry and pharmacology for its modified flavone structure .

Napelline N-Oxide (Alkaloid): A natural product in older botanical literature, now standardized under IUPAC naming to avoid confusion .

Researchers must verify CAS numbers or structural descriptors to avoid misinterpretation.

Biological Activity

Flavamine, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally characterized by a flavan nucleus, which is common in many flavonoids. Flavonoids are known for their health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : this compound scavenges free radicals and inhibits oxidative stress by enhancing the body's antioxidant defenses. This includes the upregulation of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase (COX) .
  • Anticancer Properties : this compound induces apoptosis in cancer cells and inhibits tumor growth by interfering with cell cycle progression and modulating signaling pathways associated with cancer proliferation .

Biological Activities

This compound has been studied for various biological activities:

Activity Description References
AntioxidantScavenges free radicals; enhances antioxidant enzyme activity
Anti-inflammatoryReduces levels of pro-inflammatory cytokines; inhibits COX enzymes
AnticancerInduces apoptosis; inhibits cell proliferation in various cancer cell lines
CardioprotectiveProtects against oxidative damage in cardiac tissues; improves endothelial function
AntimicrobialExhibits antibacterial and antiviral properties against various pathogens

Case Studies

  • Antioxidant Activity in Diabetic Rats : A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, leading to improved glucose metabolism and reduced complications associated with diabetes .
  • Anti-inflammatory Effects in Human Cells : Research indicated that treatment with this compound reduced the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated human macrophages, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Activity Against Breast Cancer : In vitro studies showed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and blocking cell cycle progression at the G2/M phase .

Pharmacological Targets

This compound interacts with several pharmacological targets:

  • NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory effects.
  • MAPK Pathway : Modulation of p38 MAPK and JNK pathways is crucial for its anticancer activity.
  • Caspases : Activation of caspases leads to apoptosis in cancer cells.

Q & A

Q. Q1. What are the validated synthetic pathways for Flavamine (C₂₁H₂₃NO₂), and how can researchers optimize yield and purity?

Methodological Answer:

  • Step 1: Review established synthetic routes for flavone derivatives, focusing on diethylamino-methyl and methyl-phenyl substitutions. Key intermediates include 3-methyl-2-phenyl-4H-chromen-4-one.
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using design-of-experiment (DoE) frameworks to maximize yield .
  • Step 3: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons). Cross-reference spectral data with published libraries .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

  • Core Techniques:
    • UV-Vis Spectroscopy: Confirm π→π* transitions in the flavone backbone (λmax ~250–350 nm) .
    • Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 321.4128 (C₂₁H₂₃NO₂) with <2 ppm error .
    • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Data Validation: Compare results with computational models (e.g., DFT for NMR chemical shifts) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported bioactivity data across in vitro and in vivo studies?

Methodological Answer:

  • Hypothesis Testing:
    • Variable 1: Evaluate bioavailability differences (e.g., solubility in physiological buffers vs. cell media) .
    • Variable 2: Assess metabolite interference using LC-MS/MS to identify degradation products in vivo .
  • Statistical Framework: Apply mixed-effects models to account for interspecies variability and dose-response nonlinearity .

Q. Q4. What strategies are recommended for designing robust dose-response experiments with this compound in neuropharmacological studies?

Methodological Answer:

  • Protocol Design:
    • Dose Range: Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values .
    • Controls: Include vehicle (DMSO <0.1%) and positive controls (e.g., Diazepam for GABA-A receptor modulation) .
  • Data Interpretation: Apply Hill slope analysis to differentiate allosteric vs. orthosteric binding mechanisms .

Q. Q5. How should researchers address reproducibility challenges in this compound’s antioxidant assays (e.g., DPPH vs. FRAP)?

Methodological Answer:

  • Standardization Steps:
    • Reagent Batch: Use freshly prepared DPPH radicals dissolved in methanol (λmax 517 nm) .
    • pH Control: Maintain pH 7.4 (±0.2) to mimic physiological conditions .
  • Cross-Validation: Compare results with orthogonal assays (e.g., ORAC for peroxyl radical scavenging) .

Methodological Frameworks

Q. Q6. What ethical and feasibility criteria must this compound research adhere to in preclinical studies?

Methodological Answer:

  • FINERMAPS Framework:
    • Feasibility (F): Ensure access to ≥95% pure this compound (CAS 15686-60-9) via certified suppliers .
    • Ethical (E): Obtain IACUC approval for animal studies, specifying humane endpoints and sample sizes .
    • Novelty (N): Prioritize understudied mechanisms (e.g., this compound’s interaction with mitochondrial complexes) .

Q. Q7. How can computational modeling enhance mechanistic studies of this compound’s receptor interactions?

Methodological Answer:

  • Workflow:
    • Docking Simulations: Use AutoDock Vina to predict binding affinities for GABA-A receptors (PDB ID: 6HUP) .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions .
  • Validation: Correlate in silico ΔG values with experimental IC₅₀ data .

Data Analysis and Reporting

Q. Q8. What statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

  • Synergy Metrics:
    • Chou-Talalay Method: Calculate combination index (CI <1 indicates synergy) using CompuSyn software .
    • Bliss Independence: Compare observed vs. expected inhibition rates .
  • Reporting Standards: Follow CONSORT guidelines for transparency in dose-escalation protocols .

Contradiction and Gap Analysis

Q. Q9. How should researchers investigate discrepancies in this compound’s reported solubility across solvent systems?

Methodological Answer:

  • Systematic Review:
    • Literature Survey: Extract solubility data from peer-reviewed studies (e.g., PubChem, SciFinder) .
    • Experimental Replication: Measure logP values using shake-flask method (octanol/water partitioning) .
  • Root-Cause Analysis: Identify solvent polarity effects using Hansen solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.